2',5'-Diethoxyacetophenone
Overview
Description
2’,5’-Diethoxyacetophenone is an organic compound with the molecular formula C12H16O3. It is a derivative of acetophenone, where two ethoxy groups are substituted at the 2’ and 5’ positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Diethoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Acetophenone and ethyl orthoformate.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is typically carried out under reflux conditions for several hours.
The reaction mechanism involves the formation of an intermediate, which then undergoes nucleophilic substitution to yield 2’,5’-Diethoxyacetophenone.
Industrial Production Methods
In industrial settings, the production of 2’,5’-Diethoxyacetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Diethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
2’,5’-Diethoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,5’-Diethoxyacetophenone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxyacetophenone: Similar in structure but with methoxy groups instead of ethoxy groups.
2’,5’-Diethoxybenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone group.
2’,5’-Diethoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone group.
Uniqueness
2’,5’-Diethoxyacetophenone is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLFTVAARGTQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399067 | |
Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112434-80-7 | |
Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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